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Compound of Interest

Compound Name: 4-(4-Ethylphenyl)benzaldehyde

CAS No.: 101002-44-2

Cat. No.: B012338

Get Quote

Executive Summary & Chemical Identity
4-(4-Ethylphenyl)benzaldehyde, also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde, is a

critical biphenyl intermediate used in the synthesis of liquid crystals, organic light-emitting

diodes (OLEDs), and pharmaceutical pharmacophores.[1][2] Its structural rigidity, combined

with the polarizable aldehyde handle and the lipophilic ethyl tail, makes it a model system for

studying conjugation effects in biphenyl systems.[1]
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Parameter Specification

IUPAC Name 4'-Ethylbiphenyl-4-carbaldehyde

CAS Number 101002-44-2

Molecular Formula

C

H

O

Molecular Weight 210.27 g/mol

Appearance White to pale yellow crystalline solid

Melting Point ~57–59 °C (Typical for biphenyl aldehydes)

Solubility
Soluble in CHCl

, DMSO, EtOAc; Insoluble in water

Synthesis & Experimental Protocol
To ensure the integrity of spectral analysis, the compound must be synthesized with high purity

(>98%).[1] The industry-standard method is the Suzuki-Miyaura Cross-Coupling reaction,

which couples an aryl halide with an arylboronic acid.[1]

Optimized Synthetic Workflow
Reaction: 4-Bromobenzaldehyde + 4-Ethylphenylboronic acid

4-(4-Ethylphenyl)benzaldehyde[1]

Step-by-Step Protocol
Reagent Prep: In a 100 mL round-bottom flask, charge 4-bromobenzaldehyde (1.0 eq, 10

mmol) and 4-ethylphenylboronic acid (1.1 eq, 11 mmol).

Solvent System: Add a mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL).[1] The biphasic

system ensures solubility of both organic reactants and inorganic bases.

Base Addition: Add Potassium Carbonate (K
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CO

) (2.0 eq, 20 mmol). Degas the mixture with Nitrogen for 15 minutes to remove dissolved
oxygen (critical to prevent Pd catalyst oxidation).

Catalyst Loading: Quickly add Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%).[1]

Reflux: Heat to reflux (approx. 90°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry

over Na

SO

, and concentrate.[1]

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

Synthesis Logic Diagram

Reactants:
4-Bromobenzaldehyde

4-Ethylphenylboronic Acid Catalytic Cycle:
1. Oxidative Addition
2. Transmetallation

3. Reductive Elimination

 + Base (K2CO3)

Catalyst:
Pd(PPh3)4

Workup:
Extraction (EtOAc)

Wash (Brine)

 4-6 hrs Reflux Product:
4-(4-Ethylphenyl)benzaldehyde

(>98% Purity)

 Recrystallization

Click to download full resolution via product page

Caption: Logic flow for the Suzuki-Miyaura synthesis of the target biphenyl aldehyde.
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This section provides a detailed breakdown of the spectroscopic signatures. The data is

derived from the structural causality of the biphenyl system.[1]

A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is characterized by a distinct aldehyde singlet, two AA'BB' aromatic

systems (due to para-substitution), and the ethyl group's alkyl pattern.[1]

Solvent: CDCl

(Chloroform-d) Frequency: 400 MHz[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

10.05 Singlet (s) 1H -CHO

Aldehyde proton

is highly

deshielded by

the carbonyl

anisotropy.[1]

7.95
Doublet (d, J=8.2

Hz)
2H Ar-H (a)

Protons ortho to

the electron-

withdrawing

CHO group (Ring

A).[1]

7.75
Doublet (d, J=8.2

Hz)
2H Ar-H (b)

Protons meta to

CHO, adjacent to

the biphenyl

bond (Ring A).[1]

7.58
Doublet (d, J=8.1

Hz)
2H Ar-H (c)

Protons on Ring

B, adjacent to

the biphenyl

bond.[1]

7.32
Doublet (d, J=8.1

Hz)
2H Ar-H (d)

Protons ortho to

the ethyl group

(Ring B).[1]

2.71
Quartet (q, J=7.6

Hz)
2H

-CH

-

Benzylic

methylene

protons coupled

to the methyl

group.[1]

1.29
Triplet (t, J=7.6

Hz)
3H -CH

Terminal methyl

protons coupled

to the methylene.

[1]
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Interpretation:

Aromatic Region (7.3 – 8.0 ppm): The biphenyl system shows a "roofing" effect where the

inner protons (adjacent to the C-C bond connecting the rings) often shift closer to each other.

[1] However, the strong electron-withdrawing nature of the aldehyde pushes the Ring A

protons downfield (higher ppm) compared to the alkyl-substituted Ring B.[1]

B. Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the backbone skeleton.[1]

Solvent: CDCl

[1]
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Shift (

, ppm)
Assignment Note

191.9 C=O
Characteristic aldehyde

carbonyl carbon.[1]

147.1 Ar-C (Quaternary)
Ring A carbon attached to the

biphenyl bond.

144.8 Ar-C (Quaternary)
Ring B carbon attached to the

Ethyl group.

137.2 Ar-C (Quaternary)
Ring B carbon attached to the

biphenyl bond.

135.1 Ar-C (Quaternary)
Ring A carbon attached to

CHO.

130.3 Ar-CH Ring A (ortho to CHO).

128.6 Ar-CH Ring B (ortho to Ethyl).

127.4 Ar-CH Ring A (meta to CHO).

127.1 Ar-CH
Ring B (adjacent to biphenyl

bond).

28.7
-CH

-
Benzylic methylene.

15.5 -CH Methyl carbon.

C. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carbonyl stretch and aromatic overtones.[1]

1700–1705 cm

(Strong): C=O Stretching. This is the diagnostic peak for the aldehyde.[1]

2850 & 2750 cm
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(Medium): C-H Stretching (Aldehyde Fermi doublet).[1] Distinctive "w" shape for aldehydes.

3030 cm

(Weak): C-H Stretching (Aromatic).[1]

2960–2870 cm

: C-H Stretching (Alkyl ethyl group).[1]

1605, 1580 cm

: C=C Aromatic ring breathing modes.[1]

810–830 cm

: C-H Out-of-plane bending (para-substituted rings).

D. Mass Spectrometry (GC-MS)
Molecular Ion (M

): m/z = 210.1 (Base peak or strong intensity due to aromatic stability).[1]

Fragment (M - 29): m/z = 181 (Loss of ethyl radical or CHO radical).

Fragment (M - 1): m/z = 209 (Loss of aldehydic proton, stable acylium ion).[1]

Structural Validation Pathway
To validate the synthesized compound, researchers should follow this logic flow:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://orgspectroscopyint.blogspot.com/2014/07/4-methyl-benzaldehyde-example-in.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolated Sample

FT-IR Analysis
Check 1700 cm-1 (C=O)

1H NMR Analysis
Check 10.0 ppm (s) & Ethyl patterns

GC-MS
Confirm m/z = 210

Structure Confirmed?

Proceed to Application
(Liquid Crystal/Drug Dev)

Yes

Repurify
(Check for Homocoupling)

No

Click to download full resolution via product page

Caption: Analytical decision matrix for validating 4-(4-Ethylphenyl)benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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